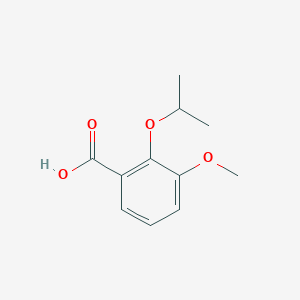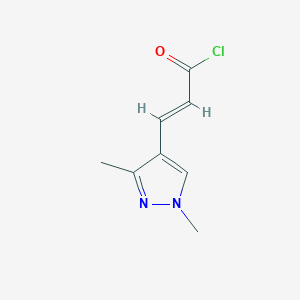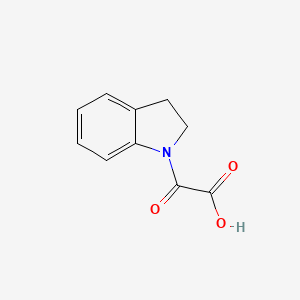
Tetramethylbiphosphine disulfide
描述
Tetramethylbiphosphine disulfide is a versatile organophosphorus compound with the chemical formula (CH₃)₂PSSP(CH₃)₂. It is widely used as an intermediate in the synthesis of various phosphorus-containing compounds. This compound is particularly notable for its ability to introduce two methyl groups onto phosphorus atoms, making it a valuable reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylbiphosphine disulfide can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions: Tetramethylbiphosphine disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylbiphosphine oxide.
Reduction: Reduction reactions can convert it into dimethylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Tetramethylbiphosphine oxide.
Reduction: Dimethylphosphine.
Substitution: Various substituted phosphine derivatives.
科学研究应用
Tetramethylbiphosphine disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of tetramethylbiphosphine disulfide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It interacts with molecular targets such as enzymes and proteins, altering their activity and function. The pathways involved often include redox cycling and the formation of reactive intermediates .
相似化合物的比较
Dimethylphosphine: Similar in structure but lacks the disulfide linkage.
Tetramethylbiphosphine oxide: An oxidized form of tetramethylbiphosphine disulfide.
Tetramethylthiuram disulfide: Contains sulfur but has a different phosphorus configuration .
Uniqueness: this compound is unique due to its dual methyl groups on phosphorus and the presence of a disulfide linkage. This combination imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .
属性
IUPAC Name |
dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQQMXQPAHRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)P(=S)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190216 | |
| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-97-9 | |
| Record name | Tetramethylbiphosphine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylbiphosphine disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of Tetramethyldiphosphine Disulfide?
A: Tetramethyldiphosphine Disulfide has the molecular formula (CH3)2P(S)-P(S)(CH3)2. [, , , ] It exists in a crystal structure belonging to the C2/m space group, with six molecules per unit cell. [] The structure exhibits two distinct phosphorus sites: one with phosphorus nuclei related by an inversion center and another with mirror planes containing the S-P-P-S bonds. []
Q2: How is the chemical shift of phosphorus in Tetramethyldiphosphine Disulfide analyzed?
A: Phosphorus chemical shift tensors in Tetramethyldiphosphine Disulfide have been characterized using various NMR techniques. Single-crystal 31P CP NMR at 4.7 T provided detailed tensor information. [] Additionally, dipolar-chemical shift analysis was performed on stationary powder and magic angle spinning (MAS) samples at 4.7 and 9.4 T. [] A 2D spin-echo NMR experiment was also used to independently determine the effective 31P−31P dipolar coupling constant. []
Q3: What are the donor characteristics of Tetramethyldiphosphine Disulfide?
A: Tetramethyldiphosphine Disulfide acts as a bidentate ligand, coordinating through both sulfur atoms to metal centers. [] The vibrational spectra of its complexes provide insights into its donor properties. []
Q4: Has the synthesis of copper(II) complexes with Tetramethyldiphosphine Disulfide been achieved?
A: Contrary to previous claims, research indicates that copper(II) complexes with Tetramethyldiphosphine Disulfide were likely not isolated in earlier studies. [] Instead, two distinct copper(I) complexes, (CuX·L)2 and [(CuX)2·L]n (X = Cl or Br, L = Tetramethyldiphosphine Disulfide), are formed. [] The formation of these complexes is influenced by factors like temperature and solvent water content. []
Q5: What spectroscopic techniques are helpful in studying Tetramethyldiphosphine Disulfide and its complexes?
A: Various spectroscopic methods have been employed to investigate Tetramethyldiphosphine Disulfide. These include:* Nuclear Magnetic Resonance (NMR): Used to determine chemical shifts, spin-spin coupling constants, and molecular structure. [, ]* Infrared (IR) and Raman Spectroscopy: Provide information about molecular vibrations and functional groups. [, ]* Far-IR Spectroscopy: Particularly useful for studying metal-ligand vibrations in complexes. []
Q6: Are there alternative synthetic routes for Tetramethyldiphosphine Disulfide and related compounds?
A: While specific details on alternative synthetic routes weren't provided in the research excerpts, the preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) suggests established synthetic procedures exist. [] Exploring alternative synthetic methods can potentially improve yield, reduce costs, and minimize environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)



![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)

![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)
